2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide
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Overview
Description
2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from proline via chloroacetylation followed by amidation of its carboxylate group.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the pyrrolidine derivative reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate with chloroacetyl chloride under basic conditions to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their function . The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}propionamide: Similar structure but with a propionamide moiety instead of acetamide, which may influence its pharmacokinetic properties.
N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzamide: Contains a benzamide moiety, which may alter its binding affinity to biological targets.
Uniqueness
2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide is unique due to the presence of the chloroacetamide moiety, which enhances its reactivity and potential for forming covalent bonds with biological targets. This feature makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
2-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-9-13(18)16-10-11-3-5-12(6-4-11)14(19)17-7-1-2-8-17/h3-6H,1-2,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJYJFVICYZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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